molecular formula C3H9NO2 B146019 3-Amino-1,2-propanediol CAS No. 616-30-8

3-Amino-1,2-propanediol

Cat. No.: B146019
CAS No.: 616-30-8
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-UHFFFAOYSA-N
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Description

3-Amino-1,2-propanediol (CAS No. 616-30-8), also known as aminoglycerol, is a chiral glycerol derivative with the molecular formula C₃H₉NO₂. It features a primary amino group (-NH₂) at the third carbon and hydroxyl groups (-OH) at the first and second carbons of the propane backbone. This structural configuration confers unique physicochemical properties, including high solubility in water and polar solvents, a melting point of 55–57°C, and a boiling point of 264–265°C .

Synthesis: Industrially, it is synthesized via the reaction of 3-chloro-1,2-propanediol with ammonia under alkaline conditions, followed by purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1,2-propanediol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment by adding sodium hydroxide . Another method uses epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps, including hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The process is designed to improve reaction selectivity, reduce side effects, increase reaction rates, and minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tertiary alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Lipid-like Delivery Molecules
3-Amino-1,2-propanediol is utilized as a key reactant in the synthesis of lipid-like molecules known as lipidoids. These lipidoids are essential for RNA interference (RNAi) therapeutics, facilitating the delivery of RNA molecules into cells, thus enhancing gene silencing efficiency.

Preparation of Cationic Polypeptides
In organic synthesis, APD serves as a reactant for creating cationic α-helical polypeptides. These polypeptides have implications in drug delivery systems and gene therapy.

Biological Applications

Gene Delivery Systems
APD plays a significant role in developing bioactive templates for gene delivery. Its ability to form stable complexes with nucleic acids makes it a valuable component in genetic engineering and therapeutic applications.

Neuroprotective Effects
Studies have shown that oxidovanadium(V) complexes derived from APD exhibit neuroprotective properties in HT-22 hippocampal neuronal cells exposed to oxidative stress. These complexes enhance cell survival rates while maintaining low toxicity levels at specific concentrations.

Medical Applications

Treatment of Bone Disorders
APD is recognized for its potential in treating conditions such as Paget’s disease and tumor-induced hypercalcemia. It acts as a calcium metabolism regulator, influencing osteoclastic activity and bone remodeling processes.

Contrast Agents in Imaging
In the medical imaging field, this compound is employed in producing non-ionic contrast agents for X-ray computed tomography (CT) imaging. These agents are crucial for enhancing image quality and patient safety during diagnostic procedures.

Industrial Applications

Production of Specialty Chemicals
APD serves as an intermediate in the synthesis of various specialty chemicals, including pesticides and emulsifying agents. Its versatility allows it to be integrated into diverse industrial processes .

Case Study 1: Neuroprotection in HT-22 Cells

A study focused on the neuroprotective potential of oxidovanadium(V) complexes derived from chiral APD. Results indicated that these complexes significantly improved cell viability under oxidative stress conditions, showcasing their therapeutic potential in neurodegenerative diseases.

Case Study 2: Lipidoid Synthesis for RNAi Therapeutics

Research demonstrated that APD is critical in synthesizing lipidoids for RNAi applications. The lipidoids created using APD effectively delivered RNA molecules to target cells, highlighting their role in advancing gene therapy techniques.

Data Table: Summary of Applications

Field Application Details
ChemistryLipid-like delivery moleculesKey reactant for synthesizing lipidoids for RNAi therapeutics
BiologyGene delivery systemsInvolved in creating bioactive templates for effective gene transfer
MedicineTreatment of bone disordersUsed as a calcium metabolism regulator; treats Paget’s disease and hypercalcemia
Medical ImagingNon-ionic contrast agentsEmployed in producing agents for enhanced X-ray CT imaging
IndustrySpecialty chemical productionActs as an intermediate for pesticides and emulsifying agents

Mechanism of Action

The mechanism of action of 3-Amino-1,2-propanediol involves its role as a calcium metabolism regulator. It interacts with molecular targets involved in calcium homeostasis, thereby influencing bone resorption and formation. Additionally, its use in gene delivery involves the formation of cationic polymers that facilitate the transport of genetic material into cells .

Comparison with Similar Compounds

3-Amino-1,2-propanediol is compared below with structural analogs, positional isomers, and functional group variants.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Unique Properties/Applications Reference
This compound -NH₂ at C3, -OH at C1 and C2 Chiral DES synthesis; iohexol production
3-(Dodecylamino)propane-1,2-diol Dodecyl chain at C3 Amphiphilic; superior micelle/vesicle formation
(R)-3-(tert-Butylamino)propane-1,2-diol tert-Butyl group at C3; chiral center Enantiomer-specific bioactivity
2-Amino-1,3-propanediol (Serinol) -NH₂ at C2, -OH at C1 and C3 Simpler structure; no steric hindrance
1-Amino-3-(dimethylamino)propan-2-ol Dimethylamino group at C3 Tertiary amine functionality; dual reactivity
3-Azido-1,2-propanediol Azide (-N₃) at C3 Mutagenic effects; DNA interaction studies
3-(N-Benzyl-N-methylamino)-1,2-propanediol Benzyl and methylamino groups at C3 Bioactive ligand; therapeutic potential

Key Findings:

Functional Group Impact: The dodecyl chain in 3-(Dodecylamino)propane-1,2-diol enhances amphiphilicity, making it superior for colloidal applications compared to this compound . Chirality: The (R)-enantiomer of 3-(tert-Butylamino)propane-1,2-diol exhibits distinct biological activity compared to its (S)-counterpart, highlighting the role of stereochemistry .

3-Azido-1,2-propanediol induces DNA mutations, restricting its therapeutic use without structural modifications .

Applications in Synthesis: this compound-based DES enables air-stable organolithium reactions, outperforming traditional solvents like THF . Serinol (2-Amino-1,3-propanediol) is preferred in simpler esterification reactions due to reduced steric hindrance .

Research and Development Insights

  • Chiral Solvents: DES derived from this compound shows promise in sustainable chemistry, enabling reactions under ambient conditions .
  • DNA Technology: Its incorporation into oligonucleotides improves charge-transfer efficiency in biosensors .
  • Safety: While this compound is moderately toxic, derivatives like 3-Azido-1,2-propanediol require stringent handling protocols .

Biological Activity

3-Amino-1,2-propanediol, also known as amino-glycerol or 3-amino-2-hydroxypropane-1-ol, is a compound with diverse biological activities. Its significance spans various fields, including medicinal chemistry, biochemistry, and pharmacology. This article discusses the biological activity of this compound, highlighting its cytotoxicity, cytoprotection, and potential therapeutic applications.

This compound is synthesized through several methods, with one notable approach involving the reaction of glycerin chlorohydrin with ammonia under controlled conditions. This method is characterized by low reaction temperatures and high yields, making it suitable for industrial applications .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound derivatives in various cell lines. For instance, oxidovanadium(V) Schiff base complexes derived from this compound were tested for cytotoxicity against HT-22 hippocampal neuronal cells. The results indicated that at concentrations of 10 μM, these complexes exhibited no significant cytotoxic effects. However, at higher concentrations (50 μM and above), a marked decrease in cell viability was observed .

The following table summarizes the cytotoxic effects observed at different concentrations:

CompoundConcentration (μM)Cell Viability (%)
Oxidovanadium(V) Complex 110~100
Oxidovanadium(V) Complex 150<70
Oxidovanadium(V) Complex 1100<55
Control (untreated)-~100

Cytoprotective Effects

In addition to its cytotoxic properties, this compound has been shown to possess cytoprotective effects against oxidative stress. The same study reported that at a concentration of 10 μM, the oxidovanadium(V) complexes provided significant protection against oxidative damage induced by hydrogen peroxide (H₂O₂), enhancing cell viability by approximately 62% compared to untreated cells .

The following table illustrates the cytoprotective effects observed:

CompoundConcentration (μM)Increase in Viability (%)
Oxidovanadium(V) Complex 110+62
Oxidovanadium(V) Complex 225+55
Control (untreated)-~100

The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound may modulate signaling pathways associated with cell survival and death, particularly under conditions of oxidative stress .

Case Studies

Case Study: Neuroprotection in HT-22 Cells
A study explored the neuroprotective potential of oxidovanadium(V) complexes derived from chiral this compound in HT-22 cells exposed to H₂O₂. Results demonstrated that these complexes could significantly enhance cell survival rates at low concentrations while exhibiting minimal toxicity at higher doses .

Case Study: Lipidoid Synthesis for RNAi Therapeutics
Another application of this compound is in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. The compound serves as a key reactant in creating lipidoids that facilitate the delivery of RNA molecules into cells, showcasing its versatility in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Amino-1,2-propanediol in laboratory settings?

The most common laboratory synthesis involves the nucleophilic substitution of 3-chloro-1,2-propanediol with ammonia under alkaline conditions. A complex catalyst (e.g., transition metal-based systems) is often employed to enhance reaction efficiency, yielding up to 90% purity. Post-reaction purification includes vacuum distillation, pH adjustment, and solvent evaporation to isolate the product .

Q. How should researchers handle this compound to ensure laboratory safety?

Safety protocols include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive; R34 risk phrase) .
  • Storage : Cool, dry conditions (<25°C) in tightly sealed containers to prevent decomposition .
  • Waste disposal : Compliance with local regulations (e.g., 40 CFR Part 261 in the U.S.) for corrosive substances .

Q. What analytical techniques are used to confirm the purity of this compound?

Key methods include:

  • Chromatography : GC analysis to detect impurities (e.g., glycerol, 2-Amino-1,3-propanediol) and ensure ≥99.5% purity .
  • Spectroscopy : FT-IR and NMR (¹H, ¹³C) to verify structural integrity and rule out byproducts like 1,3-diamino-2-hydroxypropane .

Advanced Research Questions

Q. How can researchers optimize the catalytic synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Catalyst screening : Testing metal-ligand complexes (e.g., palladium or nickel-based catalysts) to reduce reaction time and improve selectivity .
  • Process parameters : Adjusting ammonia concentration, temperature (optimal range: 50–80°C), and pressure to minimize side reactions .
  • Purification refinement : Molecular distillation under vacuum to isolate high-purity (>99.7%) enantiomers for pharmaceutical applications .

Q. What analytical strategies are recommended for resolving contradictory data in chiral resolution of this compound enantiomers?

  • Chiral chromatography : Use of chiral stationary phases (CSPs) like cellulose derivatives to separate (S)- and (R)-enantiomers .
  • NMR with chiral shift reagents : Europium-based reagents to differentiate enantiomeric signals in ¹H NMR spectra .
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (ee) ≥98% for stereospecific syntheses .

Q. How can researchers address discrepancies in reported decomposition temperatures of this compound?

Discrepancies (e.g., decomposition at >275°C vs. undefined ranges) may arise from:

  • Methodology differences : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres .
  • Impurity effects : Trace water or residual solvents lowering thermal stability. Validate via Karl Fischer titration and GC-MS to control moisture/content .

Q. What role does this compound play in the synthesis of non-ionic X-ray contrast agents like Iohexol?

It serves as a critical backbone for iodinated contrast agents:

  • Functionalization : The amino and hydroxyl groups enable sequential iodination and derivatization with hydrophilic side chains to enhance water solubility and reduce toxicity .
  • Quality control : Ensure ≤0.25% 2-Amino-1,3-propanediol impurity to prevent off-target iodination during scale-up .

Properties

IUPAC Name

3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862294
Record name 1,2-Propanediol, 3-amino-
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Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,2-Propanediol, 3-amino-
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CAS No.

616-30-8
Record name 3-Amino-1,2-propanediol
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Record name 1-Aminopropanediol
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Record name 3-Amino-1,2-propanediol
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Record name 1,2-Propanediol, 3-amino-
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Record name 1,2-Propanediol, 3-amino-
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Record name 3-aminopropane-1,2-diol
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Retrosynthesis Analysis

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